molecular formula C21H17ClN2O2S B2938347 2-CHLORO-N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE CAS No. 932293-59-9

2-CHLORO-N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE

Cat. No.: B2938347
CAS No.: 932293-59-9
M. Wt: 396.89
InChI Key: NKWXOGXVYQBCEZ-UHFFFAOYSA-N
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Description

2-CHLORO-N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a tetrahydroquinoline moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline under controlled conditions to form the intermediate product. This intermediate is subsequently reacted with 2-chlorobenzoyl chloride to yield the final compound. The reactions are usually carried out in the presence of a base, such as triethylamine, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-CHLORO-N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE involves its interaction with specific molecular targets. The thiophene ring and the tetrahydroquinoline moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-N-[1-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2S/c22-17-7-2-1-6-16(17)20(25)23-15-9-10-18-14(13-15)5-3-11-24(18)21(26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWXOGXVYQBCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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